molecular formula C18H34O B1623698 9-Octadecenal CAS No. 5090-41-5

9-Octadecenal

Cat. No.: B1623698
CAS No.: 5090-41-5
M. Wt: 266.5 g/mol
InChI Key: ZENZJGDPWWLORF-UHFFFAOYSA-N
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Description

(E)-Octadec-9-enal, also known as (E)-9-Octadecenal, is a fatty aldehyde with the molecular formula C18H34O. It is characterized by the presence of a long hydrocarbon chain with a double bond at the ninth carbon and an aldehyde group at the terminal carbon. This compound is commonly found in various natural sources, including plant oils and animal fats .

Scientific Research Applications

(E)-Octadec-9-enal has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Octadec-9-enal can be synthesized through several methods, including the oxidation of oleic acid or its derivatives. One common synthetic route involves the hydroformylation of oleic acid, followed by selective oxidation to yield the aldehyde. The reaction conditions typically involve the use of catalysts such as rhodium complexes and controlled temperature and pressure to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, (E)-Octadec-9-enal is often produced through the ozonolysis of oleic acid, followed by reductive workup. This method is preferred due to its efficiency and scalability. The process involves the reaction of oleic acid with ozone to form an ozonide intermediate, which is then reduced to yield the desired aldehyde .

Chemical Reactions Analysis

Types of Reactions: (E)-Octadec-9-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Octadec-9-enoic acid.

    Reduction: Octadec-9-enol.

    Addition Reactions: Octadecanal.

Mechanism of Action

The mechanism of action of (E)-Octadec-9-enal involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a signaling molecule, modulating various physiological processes. For example, it has been shown to inhibit the effect of capsaicin on intracellular calcium concentration in certain cell types, indicating its potential role in modulating sensory perception .

Comparison with Similar Compounds

Uniqueness: (E)-Octadec-9-enal is unique due to its combination of a long hydrocarbon chain, a double bond, and an aldehyde group. This unique structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

5090-41-5

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-9-enal

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3

InChI Key

ZENZJGDPWWLORF-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC=O

SMILES

CCCCCCCCC=CCCCCCCCC=O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC=O

boiling_point

352.00 to 367.00 °C. @ 760.00 mm Hg

density

0.837-0.845

10009-79-7
5090-41-5

physical_description

Liquid
Colourless liquid;  Fatty aroma

solubility

Soluble in hexane and diethyl ether;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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